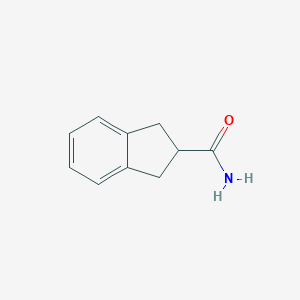

2,3-dihydro-1H-indene-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUHQKWPUVJJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological targets of 2-aminoindane-2-carboxamide derivatives

An In-depth Technical Guide to the Biological Targets of 2-Aminoindane-2-Carboxamide Derivatives

Authored by a Senior Application Scientist

Foreword: The 2-aminoindane-2-carboxamide scaffold represents a compelling and versatile chemical framework in modern medicinal chemistry. As a constrained analog of phenethylamine, this structure offers a unique conformational rigidity that allows for precise probing of biological targets. This guide synthesizes current research to provide a detailed exploration of the molecular interactions and therapeutic potential of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the primary biological targets, the causality behind experimental choices for their characterization, and the structure-activity relationships that govern their pharmacological profiles.

Introduction: The 2-Aminoindane-2-Carboxamide Core

The 2-aminoindane structure is a rigid analog of amphetamine, where the propane side chain is cyclized back onto the benzene ring.[1][2] This conformational restriction significantly influences its interaction with biological targets compared to more flexible amphetamine derivatives. The addition of a carboxamide group at the 2-position introduces a key functional group that can participate in hydrogen bonding and other polar interactions, further diversifying the pharmacological profile and potential therapeutic applications. This guide will primarily focus on the biological targets of derivatives of this core structure, which have shown promise in the realms of neuroscience and beyond.

Primary Biological Targets and Mechanisms of Action

Derivatives of 2-aminoindane-2-carboxamide exhibit a polypharmacological profile, engaging with multiple key players in the central nervous system. The primary targets identified to date are monoamine transporters and voltage-gated sodium channels, with secondary interactions at certain G-protein coupled receptors.

Monoamine Transporters: Modulators of Synaptic Neurotransmission

A significant body of research has established that 2-aminoindane derivatives interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade. By modulating these transporters, 2-aminoindane-2-carboxamide derivatives can profoundly alter neurotransmitter levels, influencing mood, cognition, and arousal.

The parent compound, 2-aminoindane (2-AI), is a selective substrate for NET and DAT, acting as a monoamine releasing agent.[5] However, substitutions on the aromatic ring can dramatically shift this selectivity. For instance, the addition of a methoxy group can increase potency at SERT.[3] This modulation of monoamine transporters underlies the stimulant properties of some derivatives.[2]

Mechanism of Action at Monoamine Transporters:

These compounds typically act as substrate-type releasers. This means they are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport (efflux) into the synaptic cleft.

Table 1: Monoamine Transporter Activity of Selected 2-Aminoindane Derivatives

| Compound | Target | Activity (EC50, nM) for Release | Reference |

| 2-Aminoindane (2-AI) | NET | 86 | [5] |

| DAT | 439 | [5] | |

| SERT | >10,000 | [5] | |

| MDAI | SERT | 114 | [5] |

| NET | 117 | [5] | |

| DAT | 1,334 | [5] | |

| MMAI | SERT | 31 | [5] |

| NET | 3,101 | [5] | |

| DAT | >10,000 | [5] |

MDAI: 5,6-methylenedioxy-2-aminoindan; MMAI: 5-methoxy-6-methyl-2-aminoindan

Voltage-Gated Sodium Channels (VGSCs): Key to Anticonvulsant and Analgesic Activity

Several studies have highlighted the anticonvulsant properties of N-substituted amino acid derivatives, including those incorporating an indanyl group linked to an aminoacetamide chain.[6] This activity is strongly suggestive of an interaction with neuronal voltage-gated sodium channels.[6][7] These channels are critical for the initiation and propagation of action potentials. In pathological states such as epilepsy and neuropathic pain, VGSCs can become hyperexcitable.[8][9]

By binding to and stabilizing the inactivated state of these channels, 2-aminoindane-2-carboxamide derivatives can reduce neuronal firing rates, thereby exerting anticonvulsant and analgesic effects.[10] This mechanism is a cornerstone of therapy for both epilepsy and various neuropathic pain syndromes.[8][11] The ability of some of these compounds to block veratridine-induced aspartate efflux from synaptosomes provides further evidence for their interaction with VGSCs.[6]

Adrenergic and Serotonergic Receptors

In addition to their primary targets, some 2-aminoindane derivatives exhibit affinity for other receptors. Notably, 2-AI has a high affinity for α2C-adrenergic receptors and moderate affinity for α2A and α2B subtypes.[3] Certain ring-substituted analogs also show moderate affinity for the 5-HT2B receptor.[3] These interactions may contribute to the overall pharmacological profile and potential side effects of these compounds.

Table 2: Receptor Binding Affinities of 2-Aminoindane (2-AI)

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| α2A-Adrenergic | 134 | [3] |

| α2B-Adrenergic | 211 | [3] |

| α2C-Adrenergic | 41 | [3] |

Therapeutic Implications

The polypharmacology of 2-aminoindane-2-carboxamide derivatives positions them as promising candidates for treating complex neurological disorders.

-

Epilepsy and Seizure Disorders: The demonstrated anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test, highlights their potential as novel antiepileptic drugs.[6][12][13] Their likely mechanism, the blockade of voltage-gated sodium channels, is a well-validated strategy for seizure control.

-

Neuropathic Pain: There is a significant overlap in the pathophysiology of epilepsy and neuropathic pain, with neuronal hyperexcitability being a common feature.[8][9] Consequently, drugs that are effective anticonvulsants, particularly sodium channel blockers, often exhibit efficacy in neuropathic pain models.[14] This makes 2-aminoindane-2-carboxamide derivatives strong candidates for development as novel analgesics for conditions like painful diabetic neuropathy and postherpetic neuralgia.[8]

Key Experimental Protocols

To rigorously characterize the biological activity of novel 2-aminoindane-2-carboxamide derivatives, a series of well-defined in vitro and in vivo assays are essential.

In Vitro: Monoamine Transporter Release Assay

This protocol assesses the ability of a compound to induce neurotransmitter release from pre-loaded synaptosomes.

Workflow Diagram:

Step-by-Step Methodology:

-

Synaptosome Preparation: Homogenize fresh rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.

-

Radiolabel Loading: Resuspend the synaptosome pellet in a physiological buffer and incubate with a known concentration of the appropriate radiolabeled neurotransmitter (e.g., [3H]MPP+ for dopamine/norepinephrine or [3H]5-HT for serotonin) for 30 minutes at 37°C.

-

Washing: After incubation, dilute the suspension with ice-cold buffer and pellet the synaptosomes by centrifugation to remove the external radiolabel. Repeat this washing step.

-

Compound Incubation: Resuspend the washed, pre-loaded synaptosomes and aliquot into tubes containing varying concentrations of the 2-aminoindane-2-carboxamide derivative or vehicle control. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (retained on the filter) from the supernatant containing the released radiolabel.

-

Quantification: Place the filters and aliquots of the supernatant into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of the total radiolabel that was released for each compound concentration. Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.

In Vivo: Maximal Electroshock Seizure (MES) Model

This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.

-

Compound Administration: Administer the test compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal or oral). Administer vehicle to a control group.

-

Time to Peak Effect: Wait for a predetermined time to allow the compound to be absorbed and reach its peak effect (this is typically determined in preliminary pharmacokinetic studies).

-

MES Induction: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal or ear-clip electrodes. The current should be suprathreshold to induce a tonic hindlimb extension in >95% of vehicle-treated control animals.

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered protection.

-

Data Analysis: Determine the number of animals protected at each dose level. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 2-aminoindane-2-carboxamide derivatives is highly dependent on their substitution patterns. Key SAR trends include:

-

Aromatic Ring Substitution: As previously mentioned, substitutions on the phenyl ring are a primary determinant of selectivity for monoamine transporters. Electron-donating groups or the addition of a methylenedioxy bridge tend to increase SERT activity.[3][4]

-

Amine Substitution: N-alkylation of the amino group can influence potency and selectivity.

-

Carboxamide Moiety: Modifications to the carboxamide group can affect solubility, metabolic stability, and interactions with the biological target.

These relationships allow for the rational design of new analogs with optimized potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The 2-aminoindane-2-carboxamide scaffold is a rich source of novel neurotherapeutics. Its derivatives have demonstrated significant activity at key biological targets, including monoamine transporters and voltage-gated sodium channels. This polypharmacology makes them particularly attractive for treating complex neurological disorders like epilepsy and neuropathic pain, where multiple mechanisms are often at play.

Future research should focus on:

-

Elucidating the full target profile: Comprehensive screening against a wider panel of receptors and ion channels is needed.

-

Optimizing selectivity: Rational drug design based on SAR can lead to compounds with improved selectivity for specific targets, potentially reducing side effects.

-

In-depth preclinical evaluation: Promising candidates should be advanced to more sophisticated models of epilepsy and neuropathic pain to fully assess their therapeutic potential.

By continuing to explore this versatile chemical class, the scientific community can unlock new and effective treatments for debilitating neurological conditions.

References

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl), 236(3), 989-999. [Link][3][4]

-

Da Settimo, F., et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 46(17), 3568-71. [Link]

-

Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-90. [Link][12]

-

Edafiogho, I. O., et al. (1995). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 38(23), 4646-53. [Link][13]

-

Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999. [Link][3][4]

-

Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263–3274. [Link][7]

-

Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263-74. [Link][6]

-

Jarvis, M. F., et al. (2007). Sodium channel blockers. Journal of Medicinal Chemistry, 50(11), 2583-8. [Link][10]

-

Mochida. (2000). Sodium channel blockers and their use in the treatment of pain disclosed by Mochida. BioWorld Science. [Link]

-

Almasirad, A., et al. (2004). Synthesis and anticonvulsant activity of some alkanamide derivatives. Archiv der Pharmazie, 337(8), 447-50. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

ResearchGate. (n.d.). Selected sodium channel blockers. [Link]

-

Xue, F., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of the American Chemical Society, 136(4), 1354-1357. [Link]

-

Attal, N., & Finnerup, N. B. (2010). Anticonvulsants for neuropathic pain syndromes: mechanisms of action and place in therapy. Current Opinion in Neurology, 23(5), 481-487. [Link][8]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules, 23(11), 2946. [Link]

-

Slusher, B. S., et al. (2013). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain Through an Indirect Mechanism. Journal of Pharmacology and Experimental Therapeutics, 346(3), 406-13. [Link]

-

Chu, V. (2024). Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical Impact. Journal of Pharmacology and Therapeutics, 11(2). [Link]

-

Belokon, Y. N., et al. (1998). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]

-

Adooq Bioscience. (n.d.). Sodium Channels inhibitors. [Link]

-

Jensen, T. S. (2002). Anticonvulsants in neuropathic pain: rationale and clinical evidence. European Journal of Pain, 6 Suppl A, 61-8. [Link][9]

-

Caraceni, A., & Zecca, E. (2006). Antiepileptic drugs in the treatment of neuropathic pain. Neurological Sciences, 27 Suppl 2, S131-5. [Link][11]

-

Wiffen, P. J., et al. (2017). Antiepileptic drugs for neuropathic pain and fibromyalgia ‐ an overview of Cochrane reviews. Cochrane Database of Systematic Reviews, (11), CD012187. [Link][14]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 102-112. [Link]

Sources

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. Details for Aminoindanes [unodc.org]

- 3. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 6. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.st [sci-hub.st]

- 8. Anticonvulsants for neuropathic pain syndromes: mechanisms of action and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsants in neuropathic pain: rationale and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiepileptic drugs in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiepileptic drugs for neuropathic pain and fibromyalgia ‐ an overview of Cochrane reviews - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-dihydro-1H-indene-2-carboxamide from indane-2-carboxylic acid

Application Note: Scalable Synthesis of 2,3-Dihydro-1H-indene-2-carboxamide

Introduction & Strategic Analysis

The indane scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in HIV protease inhibitors (e.g., Indinavir) and various cardiovascular agents. Converting indane-2-carboxylic acid to its primary amide, 2,3-dihydro-1H-indene-2-carboxamide , is a fundamental transformation often required to generate bioisosteres or synthetic intermediates.

While peptide coupling reagents (HATU, EDC) are popular for complex amides, they are atom-inefficient and costly for simple primary amides. This protocol utilizes the Acid Chloride Activation Route via Thionyl Chloride (

Why this strategy?

-

Atom Economy:

produces gaseous byproducts ( -

Scalability: The protocol is robust from milligram to kilogram scales.

-

Reactivity: The intermediate indane-2-carbonyl chloride is sufficiently stable to be handled briefly but reactive enough to couple with aqueous ammonia, avoiding the need for expensive anhydrous ammonia gas cylinders.

Reaction Mechanism

The transformation proceeds via Nucleophilic Acyl Substitution. Dimethylformamide (DMF) is added in catalytic amounts to convert thionyl chloride into the highly reactive Vilsmeier-Haack reagent (chloroiminium species), which activates the carboxylic acid.

Figure 1: Mechanistic flow of the acid chloride activation and subsequent amidation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| Indane-2-carboxylic acid | 162.19 | 1.0 | Substrate |

| Thionyl Chloride ( | 118.97 | 3.0 | Chlorinating Agent |

| DMF (Dimethylformamide) | 73.09 | 0.05 | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Solvent |

| Ammonium Hydroxide (28-30%) | 35.05 | 10.0 | Nitrogen Source |

Step 1: Activation (Synthesis of Indane-2-carbonyl chloride)

-

Setup: Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Dissolution: Charge the RBF with Indane-2-carboxylic acid (1.0 equiv) and anhydrous DCM (5 mL per gram of substrate).

-

Catalyst: Add catalytic DMF (2-3 drops per gram of substrate). Note: DMF is critical for initiating the reaction at lower temperatures.

-

Addition: Add Thionyl Chloride (3.0 equiv) dropwise at room temperature.

-

Observation: Gas evolution (

,

-

-

Reaction: Heat the mixture to gentle reflux (

) for 2–3 hours.-

Checkpoint: The reaction is complete when the solution becomes clear and gas evolution ceases.

-

-

Workup (Critical): Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess

.-

Chase Step: Re-dissolve the residue in dry Toluene (10 mL) and evaporate again. This azeotropically removes trace

which would otherwise acidify the next step excessively.

-

Step 2: Amidation (Schotten-Baumann Conditions)

-

Preparation: Redissolve the crude acid chloride (yellowish oil/solid) in fresh DCM (5 mL/g).

-

Quench Setup: In a separate beaker, cool Ammonium Hydroxide (10 equiv, ~28%

in water) to -

Addition: Slowly add the DCM solution of acid chloride to the stirring ammonia solution over 15–20 minutes.

-

Caution: Exothermic reaction. Maintain temperature

to minimize hydrolysis back to the acid.

-

-

Completion: Allow the biphasic mixture to warm to room temperature and stir for 1 hour.

Step 3: Purification

-

Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer once with DCM.

-

Wash: Wash combined organics with:

-

1x Saturated

(removes unreacted acid). -

1x Brine.

-

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Crystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to yield white needles.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all excess |

| Starting Material in Product | Incomplete Activation | Increase reflux time or check quality of |

| Product is Sticky/Oily | Trapped Solvent/Impurities | Triturate the solid with cold hexanes or diethyl ether to induce crystallization. |

| Violent Fuming | Fast Addition | The reaction of |

Characterization Criteria

To validate the synthesis, the product must meet the following specifications:

-

Appearance: White crystalline solid.

-

Melting Point: Expected range ~150–155°C (derivative dependent, compare to literature for specific polymorphs).

-

IR Spectroscopy:

-

Disappearance of broad -OH stretch (2500–3300

). -

Appearance of primary amide doublet (-NH2) around 3150–3350

. -

Carbonyl shift: Acid C=O (~1710

)

-

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for two broad singlets for the

protons (often separated due to restricted rotation or H-bonding). -

Indane methylene protons (C1/C3) appear as multiplets around 3.0–3.5 ppm.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575777, 2,3-dihydro-1H-indene-2-carboxylic acid. Retrieved from [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[3][4] RSC Advances, 6, 34468-34475.[3] Retrieved from [Link]

-

Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions.[1] Retrieved from [Link]

Sources

- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

Application Note: A Guide to the Synthesis of Enantiomerically Pure 2-Substituted Indane-2-Carboxamides via Asymmetric Alkylation

Abstract: Chiral 2-substituted indane-2-carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Access to enantiomerically pure forms of these molecules is critical for developing selective and effective therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of these valuable building blocks using asymmetric alkylation. We will explore two primary, robust strategies: the use of chiral auxiliaries and asymmetric phase-transfer catalysis. This document offers in-depth protocols, mechanistic insights, and comparative data to enable the successful implementation of these methods in a laboratory setting.

Introduction: The Significance of Chiral Indane Scaffolds

The indane framework is a recurring motif in a wide array of pharmacologically active molecules. The introduction of a quaternary stereocenter at the 2-position creates a three-dimensional structure that can significantly enhance binding affinity and selectivity for biological targets. The carboxamide functional group provides a versatile handle for further synthetic modifications, making these compounds highly valuable as chiral building blocks in drug discovery programs. Consequently, the development of reliable and efficient methods for their asymmetric synthesis is of paramount importance. Asymmetric alkylation stands out as a powerful and direct approach for constructing this key quaternary stereocenter with high enantiocontrol.

Core Strategies for Asymmetric Alkylation

The central challenge in the synthesis of chiral 2-substituted indane-2-carboxamides is controlling the facial selectivity of the incoming electrophile to a prochiral enolate intermediate. Two predominant and effective strategies have emerged to address this challenge: chiral auxiliary-mediated alkylation and chiral phase-transfer catalysis.

Chiral Auxiliary-Mediated Alkylation

This classical and highly reliable method involves the temporary covalent attachment of a chiral molecule, known as a chiral auxiliary, to the indane-2-carboxylic acid precursor.[1][2][3] The auxiliary acts as a "chiral director," using its inherent stereochemistry to shield one face of the resulting enolate, thereby forcing the alkylating agent to approach from the less sterically hindered face.

One of the most successful and widely adopted classes of chiral auxiliaries for this purpose are the Evans' oxazolidinones.[4] These auxiliaries are advantageous because they:

-

Are commercially available in both enantiomeric forms.

-

Reliably induce high levels of diastereoselectivity in the alkylation step.

-

Can be removed under mild conditions without compromising the stereochemical integrity of the newly formed chiral center.[1]

The general workflow for this approach is depicted below.

Figure 1: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Asymmetric Phase-Transfer Catalysis (PTC)

An alternative and increasingly popular strategy is asymmetric phase-transfer catalysis. This method avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps.[5][6] In this approach, the reaction occurs in a biphasic system (e.g., an organic solvent and an aqueous base). A chiral phase-transfer catalyst, typically a chiral quaternary ammonium salt or crown ether, facilitates the transfer of the enolate from the aqueous/solid phase to the organic phase where the alkylation occurs.[5][7]

The catalyst forms a tight, chiral ion pair with the enolate. The stereochemistry of the catalyst dictates the conformation of this ion pair, effectively creating a chiral environment that directs the incoming electrophile to one face of the enolate.[5] Catalysts derived from Cinchona alkaloids and chiral spiro ammonium salts have proven particularly effective in a variety of asymmetric transformations, including the alkylation of active methylene compounds.[7][8]

Figure 2: Catalytic cycle for asymmetric phase-transfer alkylation.

Detailed Experimental Protocol: Evans' Auxiliary Approach

This section provides a detailed, three-step protocol for the synthesis of a chiral 2-substituted indane-2-carboxamide using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.

Materials and Reagents:

-

Indane-2-carboxylic acid

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Pivaloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., Benzyl bromide)

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Standard reagents for workup and column chromatography (e.g., saturated NH₄Cl, NaHCO₃, brine, MgSO₄, silica gel, ethyl acetate, hexanes)

Step 1: Acylation of the Chiral Auxiliary

Rationale: This step covalently attaches the indane substrate to the chiral auxiliary, forming an N-acyl oxazolidinone (a chiral imide). The use of pivaloyl chloride generates a mixed anhydride in situ, which readily reacts with the auxiliary.

-

To a solution of indane-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (2.5 eq).

-

Slowly add pivaloyl chloride (1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.05 eq) in anhydrous DCM (0.5 M). Add this solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting carboxylic acid is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

Rationale: The N-acyl oxazolidinone is deprotonated at the α-carbon to form a sodium enolate. The bulky phenyl and methyl groups on the auxiliary effectively block one face of the planar enolate. The subsequent addition of an electrophile (benzyl bromide) occurs from the less hindered face, leading to the formation of one diastereomer preferentially. Low temperatures are crucial to prevent side reactions and maintain selectivity.

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation. The solution should turn a deep yellow/orange color.

-

Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and dilute with ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Auxiliary and Amide Formation

Rationale: The final step removes the chiral auxiliary to reveal the desired chiral carboxylic acid, which is then converted to the primary carboxamide. The LiOH/H₂O₂ method is a standard and mild procedure for cleaving Evans' auxiliaries.

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).

-

Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

-

Concentrate the mixture in vacuo to remove most of the THF. Dilute with water and extract with DCM (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1N HCl and extract the desired chiral carboxylic acid with ethyl acetate (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude chiral 2-benzyl-indane-2-carboxylic acid.

-

To form the carboxamide, the crude acid can be treated with a standard peptide coupling agent (e.g., HATU) and ammonia, or converted to the acid chloride (with oxalyl chloride or SOCl₂) followed by reaction with aqueous ammonia. Purify by recrystallization or chromatography to obtain the final product.

-

The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis.

Performance and Data Summary

The asymmetric alkylation of indane derivatives is a highly effective transformation. The following table summarizes typical results obtained for these reactions under various conditions, highlighting the high levels of stereoselectivity that can be achieved.

| Entry | Substrate | Alkylating Agent (R-X) | Method | Base | Yield (%) | d.e. / e.e. (%) | Reference |

| 1 | Indane-2-carboximide (Evans') | Benzyl Bromide | Chiral Auxiliary | LDA | >90 | >98 d.e. | [4] |

| 2 | Indane-2-carboximide (Evans') | Methyl Iodide | Chiral Auxiliary | NaHMDS | 85-95 | >98 d.e. | [4] |

| 3 | t-butyl indane-2-carboxylate | Allyl Bromide | PTC (Cinchona) | 50% KOH | 88 | 92 e.e. | [9] |

| 4 | Indane-2-carboxamide | Ethyl Iodide | PTC (Spiro-Ammonium) | CsOH·H₂O | 95 | 96 e.e. | [6][7] |

Troubleshooting and Key Considerations

-

Low Diastereoselectivity: This can be caused by incomplete enolate formation or the reaction temperature being too high. Ensure all reagents and solvents are anhydrous and maintain strict temperature control, especially during deprotonation and alkylation.

-

Poor Yield: Incomplete reactions can result from inactive alkylating agents or insufficient base. Ensure the purity of the electrophile and consider using a more reactive base if necessary.

-

Racemization: During auxiliary cleavage, harsh conditions (e.g., high temperatures or strong acid/base) can lead to racemization of the product. Use mild cleavage conditions and avoid prolonged reaction times.

-

PTC Inefficiency: The choice of catalyst, solvent, and base is critical in phase-transfer catalysis. Screening different chiral catalysts and reaction conditions is often necessary to optimize a new transformation.

Conclusion

The preparation of chiral 2-substituted indane-2-carboxamides via asymmetric alkylation is a robust and highly enabling methodology in modern organic synthesis and drug discovery. Both the chiral auxiliary and phase-transfer catalysis approaches offer excellent stereocontrol and good chemical yields. The choice between the two often depends on factors such as substrate scope, scalability, and the desire to avoid stoichiometric chiral reagents. The detailed protocol provided herein for the Evans' auxiliary method serves as a reliable starting point for accessing these valuable chiral building blocks with high enantiopurity.

References

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation.

- SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.

- PubMed. (n.d.). Recent advances in asymmetric phase-transfer catalysis.

- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.

- IJSRED. (2025). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts.

- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

- Wikipedia. (n.d.). Chiral auxiliary.

- Lippert, K. M. (n.d.). Asymmetric Phase-Transfer Catalysis.

- MDPI. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. uni-giessen.de [uni-giessen.de]

Application Note: A Robust Protocol for the Synthesis of Indane-2-Carbonyl Chloride Using Oxalyl Chloride

Abstract & Introduction

Indane-2-carbonyl chloride is a valuable synthetic intermediate in the development of novel therapeutics, leveraging the rigid, bicyclic indane scaffold. The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis, enabling subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation.[1][2][3] This application note provides a comprehensive guide for the synthesis of indane-2-carbonyl chloride from indane-2-carboxylic acid. We focus on the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a method prized for its mild conditions and clean byproducts. This document offers an in-depth analysis of the reaction mechanism, a comparative overview of chlorinating agents, a detailed experimental protocol, and critical safety considerations for researchers in the field of drug discovery and process development.

Strategic Reagent Selection: Oxalyl Chloride vs. Thionyl Chloride

While thionyl chloride (SOCl₂) has traditionally been a workhorse for acyl chloride formation, oxalyl chloride often emerges as the superior reagent in the context of fine chemical and pharmaceutical synthesis, particularly when dealing with sensitive or complex substrates.[4][5] The choice of reagent is a critical decision that impacts reaction efficiency, product purity, and the overall success of the synthetic campaign.

The primary advantages of oxalyl chloride lie in its milder reaction conditions and the nature of its byproducts.[3][4] Reactions with oxalyl chloride, catalyzed by DMF, can often be conducted at room temperature or below (0 °C), which is crucial for preserving thermally sensitive functional groups that might be present in advanced intermediates.[4][6] In contrast, reactions with thionyl chloride frequently require heating at reflux.[5][6]

Furthermore, the byproducts of the oxalyl chloride reaction are exclusively gaseous (CO, CO₂, and HCl), which simplifies the workup procedure to a simple evaporation of the solvent and excess reagent.[1][3][7] Thionyl chloride also produces gaseous byproducts (SO₂ and HCl), but its higher boiling point and the potential for side reactions under thermal stress can complicate purification.[8] The key distinctions are summarized below.

| Feature | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |

| Reaction Conditions | Mild; typically 0 °C to room temperature.[6] | Harsher; often requires reflux temperatures.[9] |

| Byproducts | CO, CO₂, HCl (all gaseous).[1] | SO₂, HCl (both gaseous).[8] |

| Workup | Simplified; removal of volatiles by evaporation.[3] | Removal of excess reagent often requires distillation.[5] |

| Selectivity | Generally higher, with fewer side reactions.[1][3] | Can lead to side reactions with sensitive groups.[4] |

| Catalyst | Catalytic DMF is commonly used for rate acceleration.[5][6] | Not always necessary but can be used. |

| Cost | More expensive.[5] | Less expensive.[4] |

The Catalytic Mechanism: Role of DMF

The conversion of indane-2-carboxylic acid to its acyl chloride using oxalyl chloride proceeds through a catalytic cycle involving DMF. The reaction is not directly between the carboxylic acid and oxalyl chloride; rather, DMF acts as a crucial catalyst to form a highly electrophilic intermediate, often referred to as the Vilsmeier reagent.[10][11]

Mechanism Steps:

-

Formation of the Vilsmeier Reagent: The lone pair on the oxygen of DMF initiates a nucleophilic attack on one of the carbonyl carbons of oxalyl chloride.

-

Intermediate Collapse: The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming a stable intermediate. This intermediate then loses carbon dioxide and carbon monoxide to generate the electrophilic Vilsmeier reagent, an iminium salt.[10]

-

Carboxylic Acid Activation: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

-

Acyl Chloride Formation: A chloride ion, generated in the initial steps, attacks the carbonyl carbon of the activated carboxylic acid. This tetrahedral intermediate then collapses to yield the final indane-2-carbonyl chloride, regenerating the DMF catalyst and releasing HCl.[7][10]

Caption: Experimental workflow for synthesis.

Critical Safety Precautions

Handling oxalyl chloride requires strict adherence to safety protocols due to its significant hazards.

-

Toxicity and Corrosivity: Oxalyl chloride is toxic if inhaled, causes severe skin burns and eye damage, and is a lachrymator. [12][13]* Reactivity: It reacts violently with water and moisture, releasing toxic gases (HCl, CO, CO₂). [1][14]All glassware must be scrupulously dried, and the reaction must be protected from atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield. [12][14]* Engineering Controls: All manipulations involving oxalyl chloride must be performed within a certified chemical fume hood to ensure adequate ventilation. [15]* Spill & Waste: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a suitable container for hazardous waste disposal. Do not use combustible materials or water. [12][14]Dispose of all chemical waste in accordance with institutional and local regulations.

Product Characterization

Confirming the structure and purity of the synthesized indane-2-carbonyl chloride is essential.

-

Infrared (IR) Spectroscopy: The most telling feature is a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1800 cm⁻¹. This is a significant shift from the ~1700 cm⁻¹ band of the starting carboxylic acid.

-

¹H NMR Spectroscopy: Protons alpha to the carbonyl group will show a characteristic downfield shift. The aromatic protons of the indane ring will also be present in their expected regions.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride will appear significantly downfield, typically in the 160-180 ppm range. * Derivatization for Analysis: Due to the reactivity of acyl chlorides, which can pose challenges for methods like HPLC or GC, a common strategy is to derivatize a small sample into a more stable compound (e.g., a methyl ester or an anilide) for analysis. [16][17]

References

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

-

Protheragen. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. [Link]

- Google Patents. (n.d.). US3940439A - Acid chloride synthesis.

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

ResearchGate. (n.d.). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. [Link]

-

Chemistry LibreTexts. (n.d.). Making acid chlorides from carboxylic acids. [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

Sources

- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 5. benchchem.com [benchchem.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 12. westliberty.edu [westliberty.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Indane-2-Carboxylic Acid Building Blocks

Introduction: Engineering Conformational Constraint for Enhanced Therapeutic Potential

The therapeutic landscape is increasingly shaped by peptides, molecules that offer high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility.[1][2] A leading strategy to overcome these limitations is the introduction of conformational constraints, which can lock the peptide into its bioactive conformation, thereby enhancing receptor affinity, increasing proteolytic resistance, and improving overall pharmacological properties.[3][4][5][6] Non-canonical amino acids and rigid scaffolds are invaluable tools in this endeavor, serving as molecular "staples" or "scaffolds" to pre-organize the peptide structure.[7][8]

This guide focuses on the application of a unique, rigid building block, indane-2-carboxylic acid , in Solid-Phase Peptide Synthesis (SPPS). The indane moiety, a bicyclic hydrocarbon, provides a well-defined, conformationally restricted scaffold.[9] Its incorporation into a peptide backbone introduces a significant structural constraint, making it an attractive tool for designing novel peptidomimetics with improved drug-like properties.[4][9]

This document provides a comprehensive overview and detailed protocols for the synthesis of the requisite Fmoc-protected indane-2-carboxylic acid building block and its subsequent incorporation into peptide sequences using established Fmoc-SPPS methodologies. We will address the unique challenges posed by this sterically hindered building block and provide optimized protocols to ensure successful synthesis.

The Building Block: Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH)

To be compatible with standard Fmoc-based SPPS, indane-2-carboxylic acid must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. In the context of peptidomimetics, the 2-aminoindan-2-carboxylic acid (Aic) variant is frequently used.[4][9] The resulting building block, Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH), can then be used in the same manner as a standard Fmoc-protected amino acid.

Diagram: Structure of Fmoc-2-aminoindane-2-carboxylic acid

Caption: Chemical structure of the Fmoc-Aic-OH building block.

Protocol 1: Synthesis of Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH)

This protocol describes the N-terminal protection of 2-aminoindane-2-carboxylic acid with the Fmoc group.

Materials:

-

2-aminoindane-2-carboxylic acid (Aic)

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2-aminoindane-2-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the starting material.

-

Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred Aic solution at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure Fmoc-Aic-OH.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Aic-OH

This protocol outlines the incorporation of the Fmoc-Aic-OH building block into a growing peptide chain on a solid support using a manual or automated peptide synthesizer. The Fmoc/tBu strategy is employed.[10][11][12][]

Pre-Synthesis Considerations:

-

Resin Selection: Choose a resin appropriate for your desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[12]

-

Steric Hindrance: The indane moiety is a bulky, sterically hindered group.[5] Standard coupling conditions may result in incomplete acylation.[10][14][15] Therefore, the use of more potent coupling reagents and potentially longer coupling times or double coupling is highly recommended.[16]

Diagram: SPPS Workflow for Indane-2-Carboxylic Acid Incorporation

Caption: Iterative cycle for incorporating Fmoc-Aic-OH in SPPS.

Materials and Reagents:

-

Fmoc-protected resin (pre-loaded with the first amino acid)

-

Fmoc-Aic-OH

-

Standard Fmoc-protected amino acids

-

Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). HATU is generally preferred for difficult couplings.[17][18]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a similar cocktail chosen based on the peptide sequence.[16][19][20]

-

Cold diethyl ether

SPPS Cycle for Fmoc-Aic-OH Incorporation:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10][12]

-

Coupling of Fmoc-Aic-OH:

-

In a separate vessel, pre-activate the Fmoc-Aic-OH (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the coupling reagent) in DMF for 5-10 minutes.

-

Add the activated Fmoc-Aic-OH solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.

-

Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), proceed to step 5.

-

-

Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step (Step 4) with a freshly prepared solution of activated Fmoc-Aic-OH.

-

Washing: After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Continuation of Synthesis: Repeat the deprotection (Step 2), washing (Step 3), and coupling (Step 4, with the next standard Fmoc-amino acid) cycle until the desired peptide sequence is assembled.

Table 1: Recommended vs. Standard Coupling Conditions

| Parameter | Standard Fmoc-Amino Acid | Fmoc-Aic-OH (Recommended) | Rationale for Change |

| Equivalents (Building Block) | 2-4 eq | 3-5 eq | To drive the reaction to completion against steric hindrance. |

| Coupling Reagent | HBTU, DIC/HOBt | HATU, PyAOP | More potent reagents are needed for sterically hindered couplings.[17][18] |

| Coupling Time | 30-60 min | 2-4 hours (or overnight) | Increased time allows for the slow coupling reaction to proceed to completion. |

| Coupling Strategy | Single Coupling | Double Coupling often required | Ensures maximum incorporation of the bulky building block. |

| Monitoring | Kaiser Test | Kaiser Test (Crucial) | Essential to confirm the completion of the difficult coupling step. |

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final steps to release the peptide from the resin and remove side-chain protecting groups.

Procedure:

-

Final Deprotection: Perform a final Fmoc deprotection on the N-terminal residue.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1-2 hours.

-

Cleavage and Deprotection:

-

Add the appropriate cleavage cocktail (e.g., Reagent K) to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).[20][21]

-

Stir the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the side-chain protecting groups.[16][19]

-

CAUTION: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.[19]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA).

-

-

Isolation:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[22][23][24][25][26]

-

-

Characterization and Analysis:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.[23][27][28]

-

Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[23][27][28]

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

Conclusion

The incorporation of indane-2-carboxylic acid building blocks into peptides via SPPS is a powerful strategy for creating conformationally constrained peptidomimetics. While the steric bulk of the indane scaffold presents a synthetic challenge, the protocols detailed in this guide provide a robust framework for its successful incorporation. By employing potent coupling reagents, extended reaction times, and careful monitoring, researchers can effectively synthesize these modified peptides. The resulting constrained peptides hold significant promise for the development of next-generation therapeutics with enhanced stability, selectivity, and efficacy.

References

-

A. F. L. Amblard, J. P. H. D. Cho, and R. F. Schinazi, "Methods and protocols of modern solid phase peptide synthesis," Molecular Biotechnology, 33(3), 239-254 (2006). Available at: [Link]

-

Cambridge Healthtech Institute, "Constrained Peptides and Macrocyclics - Discovery On Target." Available at: [Link]

-

Chem-Impex, "Fmoc-2-aminoindane-2-carboxylic acid." Available at: [Link]

-

J. H. Park, et al., "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery," Molecules, 25(21), 5143 (2020). Available at: [Link]

-

M. Hurevich, et al., "A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids," Frontiers in Chemistry, 8, 453 (2020). Available at: [Link]

-

N. G. A. N. Barlaam, et al., "Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions," Nature Communications, 11(1), 1-9 (2020). Available at: [Link]

-

J. Howl, "Advances in Fmoc solid-phase peptide synthesis," Journal of Peptide Science, 16(1), 1-11 (2010). Available at: [Link]

-

Nowick Laboratory, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." Available at: [Link]

-

Aapptec Peptides, "Coupling Reagents." Available at: [Link]

-

Y. Li, et al., "Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins," International Journal of Molecular Sciences, 24(12), 10001 (2023). Available at: [Link]

-

Reddit, "Can you couple a non-amino acid to a solid phase peptide? Has anyone even tried?" Available at: [Link]

-

Aapptec Peptides, "Cleavage Cocktails; Reagent B." Available at: [Link]

-

M. D. P. Risso, et al., "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications," International Journal of Molecular Sciences, 24(12), 10143 (2023). Available at: [Link]

- J. D. Young, et al., "Coupling efficiencies of amino acids in the solid phase synthesis of peptides," Peptide Research, 3(4), 194-200 (1990).

-

J. D. Young, et al., "Coupling efficiencies of amino acids in the solid phase synthesis of peptides," PubMed, (1990). Available at: [Link]

-

ResearchGate, "Yield of the synthesis after application of different carboxylic acid activation agents." Available at: [Link]

-

S. N. Mikhailov, et al., "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent," PubMed, (2000). Available at: [Link]

-

Protheragen, "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Available at: [Link]

-

AAPPTec, "Overview of Solid Phase Peptide Synthesis (SPPS)." Available at: [Link]

-

MDPI, "Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition." Available at: [Link]

-

ResearchGate, "Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery." Available at: [Link]

-

ResearchGate, "Design, Synthesis and Late-Stage Modification of Indane-Based Peptides via [2+2+2] Cyclotrimerization." Available at: [Link]

-

PubMed, "Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline." Available at: [Link]

-

Molecular Edge, "Understanding Peptide COAs: Interpreting HPLC & Mass Spectrometry." Available at: [Link]

-

M. D. A. De Vadder, et al., "Reversed-phase fused-core HPLC modeling of peptides," Journal of Pharmaceutical and Biomedical Analysis, 107, 189-197 (2015). Available at: [Link]

-

ResearchGate, "Analytical HPLC of Peptides." Available at: [Link]

-

M. T. W. Hearn, "HPLC of Peptides and Proteins," Methods in Molecular Biology, 32, 193-207 (1994). Available at: [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition | MDPI [mdpi.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chem.uci.edu [chem.uci.edu]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. mesalabs.com [mesalabs.com]

- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 22. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medgepeptides.com [medgepeptides.com]

- 24. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. renyi.hu [renyi.hu]

- 27. researchgate.net [researchgate.net]

- 28. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Hydrophobic Indane-2-Carboxamide Derivatives in DMSO

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of hydrophobic indane-2-carboxamide derivatives in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot these common, yet often frustrating, experimental hurdles. We will move from foundational checks to advanced strategies, ensuring you have a comprehensive toolkit to achieve clear, stable solutions for your critical assays.

Section 1: Foundational Understanding & First-Line Troubleshooting

Before attempting more complex methods, it's crucial to address the most common culprits of poor solubility. These initial steps often resolve the issue without altering the core chemical components of your experiment.

Q1: I'm struggling with the initial dissolution of my indane-2-carboxamide derivative in DMSO. What are the first things I should verify?

A1: Excellent question. In many cases, the problem isn't the compound itself but the immediate experimental environment. There are three critical factors to check first: solvent quality, compound solid-state form, and compound purity.

-

Solvent Quality (The Hygroscopicity of DMSO): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[1] This is because the properties of DMSO-water mixtures make it more difficult to form the "cavity" in the solvent needed to accommodate the solute molecule.[1]

-

Actionable Advice: Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO. Avoid using bottles that have been open for extended periods. If you must use an older bottle, consider using molecular sieves to dry the solvent, though using a fresh supply is always preferable.

-

-

Compound Solid-State Form (Amorphous vs. Crystalline): The physical form of your solid compound is paramount. Crystalline solids have molecules arranged in a highly ordered, stable lattice. Significant energy (lattice energy) is required to break this structure apart before the molecules can be solvated.[2] Amorphous solids lack this long-range order and are in a higher energy state, making them dissolve more readily.[3][4][5] Many custom synthesis compounds, especially after purification via methods like preparative HPLC, are amorphous and initially dissolve easily, but can crystallize over time, leading to future solubility issues.[6]

-

Actionable Advice: If you are using a compound that has been stored for a while, be aware that it may have converted to a more stable, less soluble crystalline form. The troubleshooting steps below are designed to provide the energy needed to overcome this lattice energy.

-

-

Compound Purity: Impurities can sometimes enhance solubility, but more often, insoluble impurities can act as nucleation sites, preventing your target compound from dissolving or causing it to precipitate.

-

Actionable Advice: Ensure your starting material is of high purity. If you suspect impurities, re-purification may be necessary.

-

Section 2: Intermediate Troubleshooting: Optimizing Your Dissolution Protocol

If you've confirmed your materials are of high quality, the next step is to introduce energy into the system to facilitate the dissolution process.

Q2: My materials are high quality, but solubility is still poor. What physical methods can I use to get my compound into solution?

A2: This is the most common scenario. To overcome the energy barrier of dissolution (particularly the lattice energy of crystalline compounds), we can employ several physical methods. The core principle is to increase the kinetic energy of the system.

| Method | Mechanism of Action | Recommended For | Cautions |

| Vortexing | Creates a mechanical shearing force that breaks up particle agglomerates, increasing the surface area exposed to the solvent. | Initial dissolution attempts; resuspending minor precipitates. | May be insufficient for highly crystalline or very poorly soluble compounds. |

| Gentle Heating | Increases the kinetic energy of both solvent and solute molecules, enhancing solvent penetration and disrupting intermolecular forces in the solid.[7][8] | Most common first step for difficult compounds. | Compound stability must be considered. Do not exceed 40-60°C for most sensitive organic molecules.[9] DMSO can decompose at its boiling point (189°C), a process accelerated by acids or bases.[10][11][12] |

| Sonication | Utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This creates localized high-pressure and high-temperature zones, providing intense energy to break apart the solid lattice.[1][13] | Highly effective for stubborn compounds and for re-dissolving compounds that have precipitated from DMSO stocks.[1] | Can generate heat; use a water bath to control temperature.[13] Ensure the sonication energy is appropriate to avoid potential compound degradation. |

Workflow for Physical Dissolution:

Caption: A step-by-step troubleshooting workflow for dissolving compounds in DMSO.

Section 3: Advanced Strategies for Recalcitrant Compounds

When physical methods are insufficient, it may be necessary to alter the chemical environment or the compound itself.

Q3: My compound still won't dissolve even with heat and sonication. What are my options now?

A3: For these highly challenging "brick dust" compounds, we must turn to more advanced chemical and formulation strategies.

-

Co-Solvents: Using a mixture of solvents can often enhance solubility beyond what a single solvent can achieve.[14] This phenomenon, known as cosolvency, works by reducing the polarity of the solvent system to be more compatible with the hydrophobic solute.

-

Common Co-Solvents with DMSO:

-

N-Methyl-2-pyrrolidone (NMP): A powerful, polar aprotic solvent often used for very poorly soluble compounds.

-

Dimethylformamide (DMF): Similar to DMSO but can have different solubilizing properties for specific scaffolds.

-

Dimethylacetamide (DMA): Another strong solvent that can be effective.[14]

-

-

Actionable Advice: Start by preparing a small amount of your compound in a 1:1 mixture of DMSO:NMP. If successful, you can optimize the ratio. Crucially, always run a parallel vehicle control in your biological assays containing the same co-solvent mixture.

-

-

Salt Formation: This is a classic medicinal chemistry approach to dramatically improve the aqueous solubility of ionizable drugs, and the principles can aid in organic solvent systems as well.[15][16] If your indane-2-carboxamide derivative has an ionizable center (a sufficiently acidic or basic functional group), converting it to a salt can disrupt the crystal lattice packing and improve solvation.[17][18][19]

-

Rule of Thumb: For basic compounds, a pKa difference of at least 2-3 units between the base (your compound) and the acid (the salt former) is generally needed to form a stable salt.[17]

-

Actionable Advice: This is a synthetic chemistry modification and should be undertaken in collaboration with a medicinal chemist. Common counterions for basic compounds include hydrochloride, mesylate, and sulfate.[15]

-

-

pH Adjustment (for stock solutions): While DMSO itself is aprotic, the addition of a very small amount of acid or base can ionize the compound in situ, preventing it from crystallizing and aiding dissolution, similar to salt formation.

-

Actionable Advice: For a basic compound, try adding a micro-equivalent of an acid like HCl or methanesulfonic acid. For an acidic compound, a base like NaOH or triethylamine could be used. This is an expert technique and requires careful consideration of the compound's stability and the downstream assay's tolerance for pH changes.

-

Section 4: Frequently Asked Questions (FAQs)

Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How can I fix this?

A4: This is a very common and critical issue. The high solubilizing power of DMSO doesn't always translate to aqueous environments. When the DMSO stock is diluted, the compound suddenly finds itself in a predominantly water-based solution where it is poorly soluble, causing it to "crash out."

-

Stepwise Dilution: Do not add the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions, perhaps first into a mix of medium and DMSO, to lessen the shock to the compound.[20]

-

Lower the Stock Concentration: Making a less concentrated stock solution in DMSO can sometimes help. This means you will add a larger volume of the stock to your assay, but the final DMSO concentration may be similar, and the gradual addition can prevent precipitation.[21]

-

Use Surfactants or Solubilizers: For in vitro assays, you can sometimes include a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL in your final aqueous medium to help keep the compound in solution.[21][22] Always verify the tolerance of your cell line to these agents with a vehicle control.

-

Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%.[22] Exceeding this can cause cellular stress or toxicity, confounding your results.[10]

Q5: How should I store my DMSO stock solutions? Can I freeze-thaw them?

A5: Proper storage is essential for reproducibility.

-

Storage Temperature: For long-term storage (>1 month), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[20][23]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[1][6] Each cycle increases the risk of water absorption and can provide the energy needed for a supersaturated solution to crystallize, leading to a loss of active compound concentration. It is best practice to create small, single-use aliquots of your stock solution.

Q6: Could my compound be degrading in DMSO?

A6: Yes, this is a possibility, although DMSO is a relatively stable solvent. Compound stability in DMSO is a known issue in high-throughput screening libraries.[24] Studies have shown that a significant percentage of compounds can degrade when stored in DMSO at room temperature over several months.[25] Degradation can be catalyzed by acidic or basic impurities.[11] If you suspect instability, it is best to prepare fresh stock solutions and compare the activity to older stocks.

Section 5: Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure for Compound Solubilization

-

Preparation: Weigh the desired amount of the indane-2-carboxamide derivative into a sterile, appropriately sized glass vial.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to reach the target concentration.

-

Initial Mixing: Cap the vial securely and vortex at maximum speed for 2 minutes. Visually inspect for undissolved solid.

-